N-(2-Methoxyphenyl)maleamicacid
Description
N-(2-Methoxyphenyl)maleamic acid (IUPAC name: (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid) is a maleamic acid derivative with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . It features a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring (Figure 1). The compound exhibits a melting point of 143–145°C and is synthesized via the reaction of maleic anhydride with 2-methoxyaniline in toluene, followed by purification . Its structure includes a conjugated maleamic acid moiety (C=O and C=C bonds) and intramolecular hydrogen bonding, which stabilizes its conformation.
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(1R,3R,5S,8S,9R,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |
InChI |
InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8+,9-,10-,13-,14-,15+/m1/s1 |
InChI Key |
PIMZUZSSNYHVCU-KBLUICEQSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C |
Canonical SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |
Pictograms |
Acute Toxic |
Synonyms |
picrotoxinin picrotoxinine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Conformational Analysis
Maleamic acid derivatives share a common backbone but differ in substituent type and position on the phenyl ring. Key structural parameters are compared below:
Table 1: Structural Parameters of Maleamic Acid Derivatives
*Dihedral angle between the phenyl ring and maleamic acid plane.
Key Observations :
- The C2–C3 bond (maleic acid moiety) consistently shows double-bond character (~1.33 Å), confirming conjugation .
- Ortho substituents (e.g., -OCH₃, -CH₃, -Cl) induce steric effects, increasing dihedral angles (e.g., 12.7° in N-(2-methylphenyl)) compared to para-substituted analogs (e.g., 3.43° in N-(4-methoxyphenyl)) .
- Anti-parallel conformations of N–H and C=O bonds are common, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O in N-(2-methoxyphenyl)) .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns dictate molecular assembly in the solid state:
Table 2: Hydrogen Bonding Patterns
Key Observations :
- Ortho substituents promote intramolecular H-bonds (e.g., N–H⋯Cl in N-(2-chloro-4-nitrophenyl)), reducing steric clashes .
- Carboxylic acid groups act as H-bond donors/acceptors, forming infinite chains (e.g., N–H⋯O in N-(2-methylphenyl)) .
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance H-bond strength, leading to denser networks .
Physicochemical Properties
Substituents significantly influence melting points and solubility:
Table 3: Thermal and Physical Properties
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